molecular formula C7H11IN2 B8738188 2-Amino-1-ethylpyridinium iodide CAS No. 1073-30-9

2-Amino-1-ethylpyridinium iodide

Cat. No.: B8738188
CAS No.: 1073-30-9
M. Wt: 250.08 g/mol
InChI Key: YLIIAGSCEFSVEM-UHFFFAOYSA-N
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Description

Context and Significance of Pyridinium (B92312) Salts in Chemical Research

Pyridinium salts are recognized as highly versatile building blocks in organic synthesis. acs.org Their inherent reactivity, stemming from the electron-deficient nature of the pyridinium ring, makes them susceptible to nucleophilic attack and reduction, thereby enabling the construction of a variety of more complex heterocyclic systems. rsc.org In recent years, N-functionalized pyridinium salts have gained considerable attention as precursors for radical-based reactions, particularly under visible light conditions. acs.org This has opened new avenues for C-H functionalization and the formation of intricate organic architectures under mild, acid-free conditions. acs.org The ability to fine-tune the electronic and steric properties of the pyridinium ring through substitution allows for precise control over reactivity and selectivity in these transformations. nih.gov

The significance of pyridinium salts extends to their role as ionic liquids, where their properties can be tailored by varying the cation and anion. nih.gov Furthermore, their presence in numerous natural products and bioactive molecules underscores their importance in medicinal chemistry. researchgate.net The development of novel synthetic methodologies for accessing structurally diverse pyridinium salts remains an active area of research, driven by the continuous demand for new chemical entities with unique properties and applications. researchgate.net

Structural Classification and Relevance of N-Alkylpyridinium Iodides

Within the broader family of pyridinium salts, N-alkylpyridinium iodides represent a significant subclass. The defining structural feature of these compounds is the quaternization of the pyridine (B92270) nitrogen with an alkyl group, with iodide serving as the counter-anion. The nature of the alkyl group and any additional substituents on the pyridine ring profoundly influences the compound's physical and chemical properties.

The iodide anion itself plays a crucial role, participating in the formation of iodocuprate(I) clusters, for example. nih.gov The reaction of N-alkylpyridinium iodides with copper(I) iodide can lead to a remarkable diversity of structural motifs, ranging from discrete molecular clusters to one-, two-, and three-dimensional polymeric networks. nih.govresearchgate.net The size and shape of the resulting iodocuprate anion are sensitive to the specific N-alkylpyridinium cation used. researchgate.net This structural variability is of interest for the development of new materials with specific electronic and photophysical properties. nih.gov

Overview of Research Trajectories for Pyridinium Iodide Systems

Current research on pyridinium iodide systems is multifaceted, exploring their potential in a variety of advanced applications. One prominent area of investigation is their use in perovskite-based opto-electronic devices. For instance, pyridinium iodide has been employed as a precursor for surface defect passivation in perovskite solar cells, leading to enhanced efficiency. greatcellsolarmaterials.com The ability of pyridinium cations to influence the crystal growth and morphology of perovskite films is a key factor in this application.

Another significant research direction involves the use of pyridinium iodides in the synthesis of functional dyes. For example, styrylpyridinium dyes, such as those derived from 2-[4-(dimethylamino)styryl]-1-ethylpyridinium iodide, are utilized as fluorescent probes for biological imaging, particularly for staining mitochondria in living cells. biotium.comontosight.aiaatbio.comaatbio.com The photophysical properties of these dyes, including their absorption and emission wavelengths, can be tuned by modifying the chemical structure of the pyridinium core and its substituents. ontosight.ai

Furthermore, the development of pyridinium iodide-tagged Schiff bases and their metal complexes is being explored for potential therapeutic applications. nih.gov The synthesis and characterization of these novel compounds aim to leverage the unique properties of the pyridinium iodide moiety to create new antitumor agents. nih.gov Research in this area often involves a multidisciplinary approach, combining synthetic chemistry with biological evaluation and computational studies. acs.org

Interactive Data Tables

Table 1: Properties of Selected Pyridinium Iodide Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
2-Amino-1-ethylpyridinium iodide1073-30-9C₇H₁₁IN₂Not AvailableSolidNot Available
Pyridinium iodide18820-83-2C₅H₆IN207.01Off-white powderNot Available
2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide3785-01-1C₁₇H₂₁IN₂380.27Red solid267 (dec.)

Table 2: Applications of Featured Pyridinium Iodide Derivatives

CompoundApplication AreaSpecific Use
Pyridinium iodideOpto-electronicsPrecursor for perovskite solar cells greatcellsolarmaterials.com
2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodideBioimagingMitochondrial stain in live cells biotium.comaatbio.comaatbio.com
Pyridinium iodide-tagged Schiff base complexesMedicinal ChemistryPotential antitumor agents nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1073-30-9

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

1-ethylpyridin-1-ium-2-amine;iodide

InChI

InChI=1S/C7H10N2.HI/c1-2-9-6-4-3-5-7(9)8;/h3-6,8H,2H2,1H3;1H

InChI Key

YLIIAGSCEFSVEM-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=CC=C1N.[I-]

Origin of Product

United States

Synthetic Methodologies for 2 Amino 1 Ethylpyridinium Iodide and Analogs

General Approaches to Pyridinium (B92312) Salt Synthesis

The creation of the pyridinium cation can be achieved through several reliable synthetic pathways. The most common of these involve the direct alkylation of the pyridine (B92270) nitrogen, condensation reactions to build the heterocyclic ring, and the use of zwitterionic intermediates.

The most direct method for the synthesis of pyridinium salts is the N-alkylation of a pyridine derivative. This reaction, known as the Menschutkin reaction, involves the treatment of a pyridine with an alkyl halide. researchgate.net It proceeds via an SN2 mechanism, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

A significant challenge in the alkylation of amines, including aminopyridines, is the potential for overalkylation. masterorganicchemistry.com The initial alkylation product, a primary amine salt, can be deprotonated to a neutral primary amine, which is often more nucleophilic than the starting amine. masterorganicchemistry.com This can lead to subsequent alkylations, resulting in a mixture of primary, secondary, and tertiary amine products. masterorganicchemistry.com To achieve selective monoalkylation, reaction conditions must be carefully controlled, often involving a large excess of the initial amine. masterorganicchemistry.com

Recent developments have introduced self-limiting alkylation chemistry using N-aminopyridinium salts as ammonia (B1221849) surrogates to selectively synthesize secondary amines. chemrxiv.orgnih.gov This method involves the N-alkylation of N-aryl-N-aminopyridinium derivatives, followed by the reductive cleavage of the N-N bond to yield the desired secondary amine, avoiding overalkylation products. nih.gov

Table 1: Examples of N-Alkylation Reactions for Pyridinium Salt Synthesis

Pyridine DerivativeAlkylating AgentProductReference
PyridineMethyl iodide1-Methylpyridinium iodide clockss.org
4,4'-Bipyridine1,2-Dibromoethane1,1'-(Ethane-1,2-diyl)bis(4,4'-bipyridinium) bromide clockss.org
N-Aminopyridinium triflateHexyliodideN-Hexyl-N-aminopyridinium salt chemrxiv.org

Substituted pyridinium rings can also be synthesized through condensation reactions, which build the ring from acyclic precursors. One such method involves the condensation of pyrylium (B1242799) salts with hydrazines or hydrazides to furnish N-aminopyridinium salts. nih.gov The substitution pattern on the pyrylium salt is crucial to prevent undesired side reactions. nih.gov

Another approach utilizes the condensation of 1,5-dicarbonyl compounds with ammonia or amines. youtube.com Variations of this strategy are widely used for the large-scale production of pyridines. youtube.com Additionally, a convenient two-step procedure for preparing 3-substituted pyridinium salts involves the use of N-Mannich bases as starting materials. researchgate.net For instance, N-(1H-benzotriazol-1-ylmethyl)-3-pyridinecarboxamide can be synthesized by the condensation of benzotriazole (B28993) and formaldehyde (B43269) with the appropriate amide. researchgate.net

Table 2: Examples of Condensation Reactions for Pyridinium Ring Synthesis

Reactant 1Reactant 2Product TypeReference
2,4,6-Trimethylpyrylium perchlorateHydrazineN-Aminopyridinium salt nih.gov
Benzimidazole, FormaldehydeNicotinamideN-(1H-Benzimidazol-1-ylmethyl)-3-pyridinecarboxamide researchgate.net
Furfural (B47365)Amino acidsPyridinium zwitterions researchgate.net

Pyridinium zwitterions, which contain both a positive and a negative charge within the same molecule, can serve as key intermediates in the synthesis of pyridinium derivatives. These species can be synthesized through various methods, including simple solution-based approaches under mild conditions. rsc.org For example, stable pyridinium 1,5-zwitterions have been generated from azadienes and 4-dimethylaminopyridine. rsc.org

A sustainable route to pyridinium salts involves the use of pyridinium zwitterions derived from the reaction of furfural with amino acids. researchgate.net Furthermore, an efficient, one-pot synthesis of novel zwitterionic pyridinium-cyanopropenides has been developed through the reaction of 2-heteroaryl-substituted trimethinium salts with malononitrile (B47326) or ethyl cyanoacetate. nih.gov This method is characterized by high yields, mild conditions, and simple product purification. nih.gov

Specific Synthetic Routes for 2-Amino-1-ethylpyridinium Iodide

The synthesis of the specific compound this compound (CAS Number: 1073-30-9) is most directly achieved through the N-alkylation of 2-aminopyridine (B139424) with ethyl iodide. sigmaaldrich.com

The reaction to form this compound involves the direct quaternization of the pyridine ring nitrogen of 2-aminopyridine.

Reaction Scheme: 2-Aminopyridine + Ethyl iodide → this compound

Optimization of this reaction would involve the careful control of several parameters to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters include:

Solvent: The choice of solvent can significantly influence the reaction rate and product purity. Solvents such as acetonitrile, ethanol (B145695), or dimethylformamide (DMF) are commonly used for N-alkylation reactions.

Temperature: The reaction is typically performed at room temperature or with gentle heating to increase the reaction rate. However, higher temperatures might promote side reactions.

Stoichiometry: The ratio of reactants is crucial. Using a slight excess of the alkylating agent, ethyl iodide, can help to drive the reaction to completion. Conversely, an excess of 2-aminopyridine might be used to minimize potential overalkylation of the exocyclic amino group, although the pyridine nitrogen is generally more nucleophilic.

Reaction Time: The reaction time needs to be sufficient to allow for complete conversion. Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

For instance, in the synthesis of related N-substituted pyridinium salts, reactions are often carried out at room temperature or reflux, with reaction times varying from a few hours to several days. chemrxiv.orgclockss.org

Following the reaction, the crude product, this compound, needs to be purified to remove unreacted starting materials and any byproducts. Common purification techniques for pyridinium salts include:

Recrystallization: This is a widely used method for purifying solid compounds. A suitable solvent or solvent system is chosen in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. For the closely related 1-aminopyridinium iodide, recrystallization from absolute ethanol is effective. orgsyn.org

Washing: The crude product can be washed with a solvent in which the impurities are soluble but the product is not. For example, zwitterionic pyridinium-cyanopropenides are purified by washing with 2-propanol. nih.gov

Chromatography: Column chromatography can be employed for more challenging separations. nih.gov

Vacuum Distillation: While less common for salts, this technique can be used to purify liquid precursors or remove volatile impurities. nih.gov

To maximize the yield, it is essential to optimize the reaction conditions as described above and to minimize product loss during the workup and purification steps. For example, ensuring complete precipitation during recrystallization by cooling to a low temperature can improve the recovery of the purified product. orgsyn.org

Derivatization Strategies for Amine-Substituted Pyridinium Scaffolds

The amine-substituted pyridinium scaffold is a versatile platform for further chemical modification, allowing for the generation of a diverse library of compounds. Derivatization can occur at the exocyclic amino group, the pyridine ring carbons, or through modifications of the quaternary nitrogen substituent.

Ring Functionalization:

The pyridine ring itself can be functionalized through various reactions. Halogenation is a common strategy; for instance, 2-aminopyridine can be treated with N-bromosuccinimide (NBS) or iodine to introduce bromine or iodine atoms at specific positions on the ring. ijssst.info The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-aminopyridine involves a sequential bromination and iodination, demonstrating the feasibility of multi-step ring functionalization. ijssst.info More advanced C-H functionalization techniques enable the selective introduction of various groups at the C3 position, a traditionally challenging site for derivatization. nih.gov This can be achieved through a dearomatization-rearomatization sequence involving Zincke imine intermediates, which can then react with nucleophiles or radicals. nih.gov

Amino Group Modification:

The exocyclic amino group of the 2-aminopyridinium scaffold can undergo further reactions. For example, it can be acylated to form amides. nih.gov It is also possible to achieve N-alkylation of the exocyclic amino group, although selective monoalkylation can be challenging. acs.orgnih.gov Catalytic methods using ruthenium(II) complexes have been shown to be effective for the N-monoalkylation of the amino group in 2-aminopyridine with various alcohols, with high selectivity over the pyridine nitrogen. researchgate.net

Coupling Reactions:

Modern cross-coupling reactions provide powerful tools for derivatizing the aminopyridine scaffold. The Goldberg reaction, a copper-catalyzed amination, can be used to synthesize 2-alkyl(aryl)aminopyridines from 2-bromopyridine (B144113) and secondary amides. nih.gov This method offers a route to a wide range of N-substituted aminopyridines.

The following table summarizes various derivatization strategies for the amine-substituted pyridine scaffold based on recent research findings.

Table 1: Derivatization Strategies for Amine-Substituted Pyridine Scaffolds

Reaction Type Substrate Reagent(s) Product Type Key Findings Reference(s)
Ring Halogenation 2-Aminopyridine N-Bromosuccinimide (NBS), Acetone 2-Amino-5-bromopyridine Optimized conditions led to a yield of 95.0%. ijssst.info
Ring Halogenation 2-Amino-5-bromopyridine KI, KIO₃, H₂SO₄ 2-Amino-5-bromo-3-iodopyridine The yield under optimal conditions was 73.7%. ijssst.info
Exocyclic N-Alkylation 2-Aminopyridine Benzyl alcohol, [RuCl₂(p-cymene)(NHC)] catalyst, KOtBu N-Benzyl-2-aminopyridine Reaction proceeded with 100% selectivity for the amino group alkylation. researchgate.net
C3-Amination Pyridine (via Zincke imine) N-Aminopyridinium salts, Photochemical conditions C3-Aminopyridine derivatives A mild, regioselective method for C-N bond formation at the C3 position. nih.gov
Goldberg Coupling 2-Bromopyridine N-Methylformanilide, CuI, 1,10-phenanthroline, K₂CO₃, MeOH 2-(N-Methylanilino)pyridine A one-pot synthesis yielding 2-N-substituted aminopyridines in high yields (91% for this example). nih.gov
Self-limiting Alkylation N-Aryl-N-aminopyridinium salts Alkyl halides, Cs₂CO₃ Secondary aryl-alkyl amines Achieves selective monoalkylation by proceeding through a highly nucleophilic pyridinium ylide intermediate. acs.orgnih.gov

Computational Chemistry and Theoretical Modeling of Pyridinium Iodide Systems

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. nih.gov These methods are employed to predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For pyridinium (B92312) iodide systems, this involves finding the minimum energy conformation of the 2-Amino-1-ethylpyridinium cation and its interaction with the iodide anion. Methods like DFT, often using functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are utilized for this purpose. nih.gov The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyridinium System This table presents hypothetical data for 2-Amino-1-ethylpyridinium iodide based on typical values for similar structures, as specific experimental data for this exact compound is not readily available in the provided search results.

ParameterBond/AngleValue
Bond LengthC-N (pyridinium)~1.34 Å
C-C (pyridinium)~1.39 Å
N-C (ethyl)~1.47 Å
C-N (amino)~1.38 Å
Bond AngleC-N-C (pyridinium)~120°
N-C-C (ethyl)~110°
Dihedral AngleC-N-C-C (ethyl group rotation)Varies

Note: The values are illustrative and would be precisely determined through specific DFT calculations for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

In pyridinium iodide systems, the interaction between the pyridinium cation (acceptor) and the iodide anion (donor) can be described as a charge-transfer process. nih.govnih.gov Photoexcitation can induce a charge transfer from the iodide to the pyridinium ring. The HOMO is typically localized on the iodide anion, while the LUMO is centered on the pyridinium ring. This distribution facilitates the charge transfer upon absorption of light. The analysis of HOMO and LUMO compositions reveals the specific atomic orbitals contributing to these frontier orbitals, providing a more detailed picture of the charge transfer pathway. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Properties This table presents hypothetical data for this compound based on general principles of FMO theory.

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)3.7
Ionization Potential (I ≈ -E_HOMO)5.8
Electron Affinity (A ≈ -E_LUMO)2.1

Note: These values are illustrative and would be calculated specifically for this compound using quantum chemical methods.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green denotes regions of neutral potential.

For the 2-Amino-1-ethylpyridinium cation, the MEP map would likely show a high positive potential (blue) around the pyridinium ring, particularly on the nitrogen atom and the attached hydrogen atoms, making it the electrophilic center. The amino group, with its lone pair of electrons, would exhibit a region of negative potential (red), indicating its nucleophilic character. The iodide anion would, of course, be a region of high negative potential. This visualization helps in understanding intermolecular interactions, such as those with solvent molecules or other reactants. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve. nih.govmdpi.com

For this compound in solution, MD simulations can elucidate the conformational flexibility of the ethyl group and the dynamics of the interaction between the cation and the iodide anion. nih.govnih.gov These simulations can also model the solvation shell around the ions and how solvent molecules influence their interaction. By analyzing the trajectory, one can calculate various properties such as radial distribution functions to understand the ion-pairing and solvation structure, and time correlation functions to study dynamic processes like rotational motion and translational diffusion.

Mechanistic Predictions and Validation through Computational Approaches

Computational methods are instrumental in predicting and validating reaction mechanisms. For instance, in a related system, computational studies have been used to understand the mode of binding of a pyridinium iodide derivative with DNA. researchgate.net Similarly, for this compound, computational approaches could be used to investigate potential reactions, such as its role in charge-transfer complexes or its stability under different conditions.

Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed mechanistic picture. The predictions from these computational studies can then be compared with experimental data to validate the proposed mechanism. For example, the calculated absorption spectra from time-dependent DFT (TD-DFT) can be compared with experimentally measured UV-Vis spectra to confirm the nature of electronic transitions.

Mechanistic Investigations of Chemical Reactions Involving Pyridinium Iodide Species

Nucleophilic Substitution Reaction Mechanisms at the Pyridinium (B92312) Ring

Nucleophilic substitution reactions at the pyridinium ring are a cornerstone of pyridine (B92270) chemistry. quimicaorganica.orgyoutube.com The presence of a positively charged nitrogen atom makes the ring susceptible to attack by nucleophiles, leading to a variety of substituted products. youtube.comwikipedia.org The mechanism of these reactions is often a multi-step process involving the formation of an intermediate adduct. quimicaorganica.orgnih.gov

Kinetics and Rate Constant Determination

The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving pyridinium ions are often complex. For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727) have been shown to be second-order with respect to piperidine. nih.gov This suggests a mechanism where the rate-determining step involves more than just the initial nucleophilic attack. nih.gov

In a study of the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates, second-order rate constants were measured. rsc.org The reactions were found to proceed through a stepwise mechanism where the second step, the breakdown of the intermediate, is rate-determining. rsc.org The rate of these reactions is influenced by the nature of the substituents on both the pyridinium ring and the substrate. rsc.orgrsc.org

Table 1: Rate Constants for Nucleophilic Substitution Reactions

ReactantsSolventRate Constant (k)Reference
2-substituted N-methylpyridinium ions + piperidineMethanolSecond-order in [piperidine] nih.gov
2,4-dinitrophenyl X-substituted benzoates + Z-substituted pyridines80 mol% H₂O/20 mol% DMSOVaries with substituents X and Z rsc.org
2-chloro-3-nitropyridine + arenethiolatesNot specifiedSecond-order rsc.org

Transition State Analysis and Reaction Pathways

Computational studies and experimental observations have shed light on the transition states and reaction pathways of nucleophilic substitution on pyridinium rings. For the reaction of 2-substituted N-methylpyridinium ions with piperidine, the proposed mechanism involves the formation of an initial addition intermediate. nih.gov This is followed by a rate-determining hydrogen-bond formation between a second piperidine molecule and the N-H proton of the piperidine moiety in the intermediate. nih.gov Subsequent deprotonation and loss of the leaving group lead to the final product. nih.gov

The nature of the leaving group can influence the subsequent steps. For leaving groups like chloride, bromide, and iodide, the loss of the leaving group is thought to occur in a concerted manner with deprotonation (E2 mechanism). nih.gov In contrast, for poorer leaving groups like fluoride (B91410) and cyano, a stepwise mechanism (E1cB-like) is more likely, where the leaving group departs after deprotonation. nih.gov The unique properties of the iodide ion, being a "soft" ligand, can influence its role in transition metal-catalyzed reactions, where it can accelerate or retard different steps in a catalytic cycle. rsc.org

Substituent Effects on Reactivity (e.g., Bronsted and Hammett Correlations)

Substituent effects play a critical role in determining the reactivity of the pyridinium ring towards nucleophiles. These effects are often quantified using linear free-energy relationships such as the Brønsted and Hammett equations. rsc.orgsciepub.com

The Brønsted-type plots for the pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates are linear, with βnuc values ranging from 0.74 to 0.98. rsc.org This indicates a significant development of positive charge on the nucleophilic nitrogen in the transition state and supports a stepwise mechanism where the second step is rate-limiting. rsc.org

Hammett plots for these reactions can be more complex. For the reactions of 2,4-dinitrophenyl X-substituted benzoates with pyridines, the Hammett plots show a break, with different slopes (ρ values) for electron-donating and electron-withdrawing substituents on the benzoyl moiety. rsc.org This has been attributed to the stabilization of the ground state of substrates with electron-donating groups through resonance. rsc.org Similarly, Hammett plots for the acid dissociation of substituted pyridinium ions have been used to quantify the effect of substituents on their pKa values. sciepub.comsciepub.com The sensitivity of the reaction to substituent effects, as indicated by the ρ value, can depend on the reactivity of the system. rsc.org

Table 2: Hammett and Brønsted Parameters for Pyridinium Reactions

ReactionParameterValueSignificanceReference
Pyridinolysis of 2,4-dinitrophenyl X-substituted benzoatesβnuc0.74–0.98Stepwise mechanism, late transition state rsc.org
Acid dissociation of substituted pyridinium ionsρ5.94High sensitivity to substituent effects sciepub.comsciepub.com
Pyridine-catalysed hydrolysis of aromatic sulphonyl chloridesβ0.406–0.557Varies with sulphonyl chloride substituent rsc.org

Proton Transfer Dynamics and Mechanisms

Proton transfer is a fundamental process in chemistry and biology, and in pyridinium systems, it can be coupled with other processes like electron transfer. The protonation state of the amino group in 2-Amino-1-ethylpyridinium iodide is expected to significantly influence its reactivity and electronic properties.

Proton-Coupled Electron Transfer (PCET) in Related Systems

Proton-coupled electron transfer (PCET) is a process where both a proton and an electron are transferred, often in a concerted step. nih.govwikipedia.org This mechanism is crucial in many biological and chemical systems, as it can avoid high-energy intermediates that would be formed in stepwise transfers. wikipedia.orgnih.gov

In systems involving phenols and pyridines, PCET has been observed where the rate of reaction correlates with the pKa of the pyridinium species. nih.gov Voltammetric studies have shown new, irreversible anodic waves in the presence of both phenol (B47542) and pyridine, consistent with a PCET process. nih.gov The transfer can be facilitated by hydrogen-bonding relays. nih.gov While direct studies on this compound are not prevalent, the principles of PCET observed in related pyridinium systems are highly relevant.

Role of Protonation States in Reactivity and Photophysics

The protonation state of a molecule can dramatically alter its reactivity and photophysical properties. nih.gov Gas-phase studies have shown that the proton affinity of pyridine is highest at the nitrogen atom. nih.gov The protonation of the amino group in this compound would create a dicationic species, which would significantly impact its electronic structure and reactivity.

The pKa of the conjugate acid of a pyridine derivative is a key determinant of its behavior in acid-base equilibria. sciepub.comsciepub.com The protonation state can influence the rates of reactions by altering the electron density on the ring and the charge of the molecule. nih.gov For instance, in PCET reactions, pH-dependent rate terms often arise from pre-equilibrium protonation or deprotonation steps. nih.govcapes.gov.br The photophysics of pyridinium systems can also be affected, as electronic excitation can trigger proton transfer, a process that is dependent on the hydrogen-bonding environment. nih.gov

Cyclization Reaction Pathways Facilitated by Pyridinium Salts

Pyridinium salts are versatile intermediates and catalysts in the synthesis of various heterocyclic and carbocyclic structures. Their involvement in cyclization reactions often proceeds through the formation of reactive intermediates such as ylides or by acting as electrophilic activators.

One notable transformation is the Zincke reaction, which converts pyridines into pyridinium salts. researchgate.netwikipedia.orgsynarchive.com While the classical Zincke reaction involves the reaction of a pyridine with 2,4-dinitro-chlorobenzene and a primary amine to form a new pyridinium salt, the mechanism highlights the susceptibility of the pyridinium ring to nucleophilic attack and ring-opening. researchgate.netwikipedia.org This reactivity can be harnessed in cyclization processes. The reaction proceeds via a nucleophilic addition, followed by ring opening and subsequent ring closure (ANRORC mechanism), ultimately transferring an amino group to the pyridine ring. researchgate.net

Pyridinium ylides, generated by the deprotonation of an N-substituent on the pyridinium ring, are key intermediates in various cyclization reactions. organic-chemistry.orgresearchgate.net These ylides can participate in [3+2] cycloaddition reactions with dipolarophiles, leading to the formation of five-membered rings. acs.org The nature of the substituents on both the pyridinium ring and the ylide carbon significantly influences the reactivity and regioselectivity of these cycloadditions. researchgate.net

Furthermore, pyridinium salts can facilitate intramolecular cyclizations by activating a tethered nucleophile. The pyridinium moiety acts as a good leaving group or activates a position for nucleophilic attack, leading to the formation of fused or spirocyclic systems.

Mechanisms in Coupling and Condensation Processes

Pyridinium salts have emerged as valuable precursors in a variety of coupling and condensation reactions, often proceeding through radical or polar mechanisms.

Coupling Reactions:

Nickel-catalyzed cross-coupling reactions have been successfully employed to form carbon-carbon bonds using pyridinium salts derived from primary amines. nih.govnih.gov These reactions allow for the conversion of an amino group into a range of alkyl or aryl substituents. nih.gov The mechanism is believed to involve the single-electron transfer (SET) from a low-valent nickel species to the pyridinium cation. nih.govnih.gov This SET process generates a radical intermediate by fragmentation of the C–N bond, which then participates in the cross-coupling cycle. nih.govnih.gov This deaminative cross-coupling strategy has been applied to both alkyl-alkyl and alkyl-aryl bond formations with good functional group tolerance. nih.gov

The photoredox-catalyzed generation of radicals from pyridinium salts has also been utilized in coupling reactions. rsc.org Under photochemical conditions, the pyridinium salt can undergo a single electron reduction to form a neutral radical, which then fragments to produce an alkyl or aryl radical for subsequent coupling. acs.orgrsc.org

Condensation Reactions:

Pyridinium ylides are also key players in condensation reactions. organic-chemistry.orgnih.govacs.org For instance, the piperidine-catalyzed condensation of N-methylpyridinium salts with aldehydes proceeds through the formation of a pyridinium ylide at the N-methyl position, which then acts as a nucleophile, attacking the aldehyde to form a β-hydroxy adduct. datapdf.com

Three-component condensation reactions involving pyridinium ylides, β-ketonitriles, and aldehydes have been developed to synthesize highly substituted dihydrofurans and pyrans. organic-chemistry.orgnih.govacs.org The proposed mechanism involves a cascade of reactions, starting with a Knoevenagel condensation, followed by a Michael addition of the pyridinium ylide, and concluding with an intramolecular SN2 cyclization. organic-chemistry.orgnih.govacs.org The regioselectivity of these reactions can often be controlled by the nature of the reactants and reaction conditions. organic-chemistry.org

The tables below summarize key aspects of the mechanistic pathways discussed.

Table 1: Mechanistic Pathways in Cyclization Reactions

Reaction Type Key Intermediate/Process Resulting Structures Mechanistic Details
Zincke Reaction Nucleophilic addition, Ring-opening/Ring-closing (ANRORC) Substituted Pyridinium Salts Formal exchange of an amino group. researchgate.netwikipedia.org
[3+2] Cycloaddition Pyridinium Ylide Five-membered Rings Ylide acts as a 1,3-dipole. acs.org

Table 2: Mechanisms in Coupling and Condensation Reactions

Reaction Type Catalyst/Conditions Key Intermediate Bond Formed Mechanistic Details
Nickel-Catalyzed Cross-Coupling Nickel Catalyst Alkyl/Aryl Radical C-C Single-electron transfer from Ni to pyridinium salt. nih.govnih.gov
Photoredox-Catalyzed Coupling Photocatalyst, Light Alkyl/Aryl Radical C-C Photochemical generation of radicals from pyridinium salts. acs.orgrsc.org
Aldehyde Condensation Base (e.g., Piperidine) Pyridinium Ylide C-C, C-O Nucleophilic attack of the ylide on the aldehyde. datapdf.com

Interactions and Supramolecular Assemblies of Pyridinium Iodide Compounds

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry explores the formation of complexes between a host molecule, which possesses a cavity, and a guest molecule that fits within it. For pyridinium (B92312) compounds, macrocyclic receptors like cyclodextrins and cucurbiturils are of particular interest due to their ability to encapsulate organic cations, leading to changes in their physicochemical properties.

While specific studies on the inclusion complex formation of 2-Amino-1-ethylpyridinium iodide with macrocyclic hosts are not extensively documented, the behavior of analogous pyridinium derivatives provides significant insights. For instance, the encapsulation of pyridinium moieties within the cavities of macrocyclic hosts is a well-established phenomenon. The primary driving forces for the formation of these inclusion complexes are a combination of non-covalent interactions, including ion-dipole interactions, hydrophobic interactions, and hydrogen bonding.

In the case of cucurbit[n]urils (CB[n]), the carbonyl-fringed portals of the host are particularly adept at binding positively charged guests like the 2-Amino-1-ethylpyridinium cation through ion-dipole interactions. The hydrophobic cavity of the cucurbituril (B1219460) can then accommodate the ethyl group and part of the pyridinium ring. The binding dynamics of such systems are often rapid and reversible, leading to a dynamic equilibrium between the free guest and the host-guest complex in solution. The stability of these complexes is quantified by the association constant (K_a), which is influenced by factors such as the size of the macrocycle, the nature of the solvent, and the presence of competing guests.

Similarly, cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, can form inclusion complexes with pyridinium salts. The hydrophobic ethyl group and the aromatic ring of this compound would be expected to favorably interact with the nonpolar interior of the cyclodextrin (B1172386) cavity, particularly in aqueous solutions.

A study on an amphiphilic pyridinium-functionalized anthracene (B1667546) (AnPy) has shown that cucurbit researchgate.neturil (CB researchgate.net) is capable of accommodating the pyridinium moiety within its cavity. rsc.org This supports the potential for this compound to form stable inclusion complexes with suitable macrocyclic hosts.

The formation of an inclusion complex between a pyridinium guest and a macrocyclic host is typically accompanied by distinct changes in their spectroscopic properties. These changes serve as valuable signatures for confirming complexation and for studying the binding event in detail.

UV-Vis Spectroscopy: Upon encapsulation, the electronic environment of the pyridinium chromophore is altered, which can lead to shifts in its absorption bands (either hypsochromic or bathochromic shifts). These shifts, although often small, can be monitored to determine the stoichiometry and binding constant of the host-guest complex.

Fluorescence Spectroscopy: While this compound itself is not strongly fluorescent, host-guest interactions can significantly modulate the fluorescence of related fluorescent pyridinium derivatives. For example, the encapsulation of a fluorescent guest by a macrocycle can lead to an enhancement or quenching of its fluorescence intensity, as well as shifts in the emission wavelength. This is often due to the protection of the guest from non-radiative decay pathways in the bulk solvent and changes in the polarity of its microenvironment. In a study involving a porphyrin-based molecular square as a host, the axial ligation of pyridine (B92270) to the zinc centers within the porphyrins resulted in significant red shifts in the fluorescence emission. northwestern.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the geometry of inclusion complexes in solution. Upon complexation, the chemical shifts of the protons on both the guest (this compound) and the host are expected to change. Protons of the guest that are located inside the host's cavity typically experience a significant upfield or downfield shift due to the anisotropic shielding effects of the macrocycle. 2D NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide direct evidence of the close spatial proximity between the host and guest protons, confirming the formation of an inclusion complex.

Solution Phase Behavior and Solvent Interactions

The behavior of ionic compounds like this compound in solution is profoundly influenced by the nature of the solvent. The solvent's polarity, viscosity, and ability to form hydrogen bonds can affect the compound's solubility, stability, and its photophysical and chemical properties.

The photophysical properties of aminopyridine derivatives are known to be sensitive to the solvent environment. A study on 2-amino-3-cyanopyridine (B104079) derivatives demonstrated a solvatochromic effect, where an increase in solvent polarity led to a red shift in the fluorescence emission wavelength. sciforum.net This is indicative of a more polar excited state compared to the ground state. For this compound, similar solvent-dependent shifts in its absorption and any potential emission spectra would be anticipated.

The chemical reactivity of 2-aminopyridinium salts can also be influenced by the solvent. In synthesis, the choice of solvent can affect reaction rates and product yields. For instance, the synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines showed that the solubility of the 2-aminopyridine (B139424) starting material in the aqueous medium played a crucial role in the reaction rate. acs.org

Hypothetical Solvent Effects on Photophysical Properties of a 2-Aminopyridinium Derivative
SolventPolarity IndexAbsorption Max (nm)Emission Max (nm)
Hexane0.1320380
Chloroform4.1325395
Ethanol (B145695)5.2330410
Acetonitrile5.8328405
Water10.2335420

The formation of aqueous biphasic systems (ABS) with ionic liquids is an area of active research. These systems, composed of an ionic liquid, water, and a salt or polymer, can be used for extractions and separations. The phase behavior of these systems is complex and depends on the interplay of hydration, electrostatic interactions, and entropic effects. The structure of the pyridinium cation, including the nature and size of the alkyl substituent, would be a key determinant in the phase equilibria of such systems.

Self-Assembly and Ordered Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures is known as self-assembly. For this compound, the combination of its ionic nature, hydrogen bonding capabilities, and potential for π-π stacking interactions provides the necessary driving forces for self-assembly in both solution and the solid state.

Research on related aminopyridine compounds has demonstrated their propensity for self-assembly. For example, 4-aminopyridine (B3432731) has been shown to form a self-assembled monolayer on substrates, which can act as a nucleation-inducing layer for the deposition of metals. acs.orgnih.gov This highlights the ability of the amino and pyridine functionalities to direct the organization of molecules at interfaces.

In the context of crystal engineering, the hydrogen bonding patterns of aminopyridinium cations are of significant interest. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor, leading to the formation of predictable supramolecular synthons. These synthons can then propagate into one-, two-, or three-dimensional networks. A study on polyoxometalate-based hybrids with protonated 2-aminopyridinium (Hap) cations revealed that the Hap cations act as a "glue," linking the polyanions through hydrogen bonds to form ordered two-dimensional arrangements. nih.gov

Aggregation Phenomena and Micelle Formation

There is no specific data available in the scientific literature regarding the aggregation phenomena or micelle formation of this compound. Therefore, parameters such as the critical micelle concentration (CMC), aggregation number, and thermodynamics of micellization are currently unknown.

Formation of Liquid Crystalline Phases

There is no specific data available in the scientific literature concerning the formation of liquid crystalline phases by this compound. It is unknown whether this compound forms lyotropic or thermotropic liquid crystals.

Advanced Applications and Emerging Research Frontiers of Pyridinium Iodide Derivatives

Applications in Organic Synthesis

The structural features of 2-Amino-1-ethylpyridinium iodide, namely the presence of a positively charged pyridinium (B92312) ring, an amino substituent, and an iodide counter-ion, suggest its potential utility in several areas of organic synthesis.

Roles as Coupling Reagents in Amidation and Esterification

The formation of amide and ester bonds is fundamental to organic and medicinal chemistry. Pyridinium-based reagents have been developed to facilitate these crucial coupling reactions. While direct studies on this compound as a coupling reagent are not extensively reported, the underlying chemistry of related pyridinium salts provides a strong basis for its potential application. For instance, reagents like 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent) are well-established for promoting amidation and esterification by activating carboxylic acids. nsf.gov Similarly, triflylpyridinium reagents have been shown to mediate the rapid synthesis of amides and esters. organic-chemistry.orgresearchgate.net The mechanism typically involves the formation of a highly reactive acyl-pyridinium intermediate, which is then susceptible to nucleophilic attack by an amine or an alcohol. organic-chemistry.org It is plausible that this compound could function in a similar capacity, although its efficacy and substrate scope would require dedicated experimental investigation. The presence of the amino group on the pyridinium ring might influence the reactivity of the acyl-pyridinium intermediate, potentially offering unique selectivity.

Precursors for N-Heterocyclic Carbenes (NHCs) in Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis and as organocatalysts in their own right. scripps.edunih.gov They are typically generated by the deprotonation of their corresponding azolium salt precursors. scripps.edu Imidazolium and imidazolinium salts are the most common precursors for NHCs. nih.gov While pyridinium salts are not the conventional precursors for the most common NHCs, the broader family of N-heterocyclic carbene precursors is diverse. chemrxiv.org The synthesis of NHCs from pyridinium salts is less common but conceivable under specific conditions that would lead to the deprotonation at the C2 position. The viability of this compound as an NHC precursor would depend on the acidity of the proton at the C2 position of the pyridinium ring and the stability of the resulting carbene. The electronic properties of the amino and ethyl substituents would play a crucial role in this regard.

Reagents for Specific Cyclization Methodologies

Pyridinium salts have been employed in various cyclization reactions, often leveraging the electrophilicity of the pyridinium ring. For example, 2-aminopyridines are common starting materials for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines through cyclization reactions. researchgate.net While this compound itself is already a quaternized pyridinium salt, its derivatives or related structures could potentially participate in or mediate cyclization processes. The amino group could act as an internal nucleophile or be modified to participate in a cyclization cascade. However, specific methodologies employing this compound as a key reagent in cyclization are not yet established in the chemical literature.

Material Science Applications

The unique electronic and structural properties of pyridinium iodide derivatives also position them as interesting candidates for applications in material science, particularly in the field of nonlinear optics.

Nonlinear Optical (NLO) Properties and Opto-electronic Devices

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optical signal processing, telecommunications, and data storage. uc.ptmdpi.com Organic and semi-organic materials, including certain pyridinium derivatives, have shown promise as NLO materials due to their high electronic susceptibility and fast response times. uc.pt

Third-order nonlinear optical effects, characterized by the third-order nonlinear susceptibility (χ(3)), are responsible for phenomena such as third-harmonic generation and optical limiting. nih.govsemanticscholar.org Materials with large χ(3) values are sought after for applications in all-optical switching and for protecting sensitive optical components from high-intensity laser damage. While there is no specific data available for the third-order nonlinear susceptibilities of this compound, related organic salts have been investigated for these properties. The presence of a charge-transfer character, arising from the electron-donating amino group and the electron-accepting pyridinium ring, is a key molecular feature that can lead to significant NLO responses. Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used to predict the NLO properties of new compounds. uc.ptresearchgate.net Experimental verification of the third-order nonlinear susceptibility and optical limiting capabilities of this compound would be necessary to ascertain its potential in opto-electronic devices.

Photo-conductivity Studies

Photo-conductivity is a phenomenon where a material's electrical conductivity increases upon the absorption of light. wikipedia.org This process requires that absorbed photons generate charge carriers (electrons and holes) and that these charges can move under an electric field. nih.gov While specific photo-conductivity studies on this compound are not extensively detailed in current literature, the properties of related molecular structures provide insight into its potential.

Research on heteroleptic Palladium(II) complexes incorporating substituted 2-(2'-pyridil) pyrrole ligands has demonstrated notable photoconductive properties. nih.gov In these organometallic systems, the photoconductivity is primarily driven by an efficient intramolecular ligand-to-metal charge transfer, which is influenced by the molecular arrangement in the solid state. nih.gov The pyridyl moiety, a core component of this compound, plays a crucial role in the electronic structure of these photoactive complexes. nih.gov The general principle suggests that materials with significant intermolecular electronic interaction can exhibit photoconductive behavior. For instance, porphyrin nanorods, which show strong intermolecular electronic coupling, are insulators in the dark but become significantly photoconductive upon illumination. fgcu.edu This indicates that the charge transfer capabilities inherent to the pyridinium ring system could potentially be harnessed for photoconductive applications, although further research is needed to characterize this property specifically for this compound.

Ionic Liquids in Sustainable Chemistry

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are often considered "green" solvents due to their low vapor pressure, high thermal stability, and non-flammability. researchgate.netresearchgate.net Amino acid ionic liquids (AAILs), in particular, are at the forefront of sustainable chemistry because they are derived from renewable bio-precursors, making them biocompatible and often biodegradable. researchgate.netrsc.org

The structure of this compound, containing an amino functional group, aligns it with the principles of AAILs. The amino group provides a site for hydrogen bonding and can be crucial for specialized applications. researchgate.net For example, the high hydrogen-bonding ability of AAILs makes them effective for dissolving biomaterials and for capturing carbon dioxide. researchgate.net The amine functional groups can interact chemically with CO2 to form stable carbamate molecules, a principle utilized in CO2 capture technologies. researchgate.net Polymeric ionic liquids based on pyridinium and containing amide or amino functionalities have been specifically designed for CO2 capture and separation applications. acs.org The presence of the amino group in the 2-Amino-1-ethylpyridinium cation suggests its potential as a task-specific ionic liquid in the field of green chemistry, particularly for applications involving gas capture and biomass processing. researchgate.netrsc.org

Thermochromic Behavior

Studies on related compounds illustrate this principle. For example, 1-methyl-4-n-alkoxycarbonylpyridinium iodides are visibly thermochromic, a property not observed in the corresponding 4-alkyl derivatives. This is attributed to the presence of the ester group, which, in conjugation with the pyridinium ring, shifts the charge-transfer band. Similarly, certain copper-iodine hybrid compounds incorporating a 4-dimethylamino-1-ethylpyridinium cation exhibit highly efficient thermochromic phosphorescence, with their emission color changing in response to temperature.

Compound ClassObserved Thermochromic BehaviorProposed Mechanism
1-Methyl-4-n-alkoxycarbonylpyridinium iodidesVisible color change with temperatureShift of the charge-transfer absorption band
Copper-iodine hybrids with 4-dimethylamino-1-ethylpyridiniumThermochromic phosphorescenceTemperature-dependent changes in exciton states

Research in Fluorescent Probes and Chemical Sensors

The pyridinium scaffold is a versatile platform for the design of fluorescent probes and chemical sensors due to its inherent electronic properties and ease of functionalization. mdpi.comnih.gov The electron-accepting nature of the pyridinium ring makes it a key component in fluorophores that operate via intramolecular charge transfer (ICT). nih.gov

Mechanisms of Fluorescence Sensing and Bioimaging

The aminopyridine structure is a promising scaffold for fluorescent probes, with unsubstituted pyridin-2-amine itself showing a high fluorescence quantum yield. mdpi.comresearchgate.net This has motivated the synthesis of a variety of substituted aminopyridine derivatives with tailored fluorescent properties for applications in bioimaging. mdpi.com

Recent advancements have focused on developing pyridinium-based probes for two-photon microscopy, which offers advantages like deeper tissue penetration and reduced photodamage. nih.govnih.gov A general design strategy involves a central pyridinium core (electron-acceptor) functionalized with one or more π-conjugated "arms" that act as electron-donors, such as methoxystyrene. nih.gov The fluorescence of these probes is highly sensitive to the local environment, such as viscosity, and they can be designed for specific subcellular targeting. nih.gov

Probe NameStructureTarget OrganelleKey Feature
Lyso-2armPyridinium center with two methoxystyrene "arms"LysosomesHigh targeting specificity due to lipophilicity
Mito-3armPyridinium center with three methoxystyrene "arms"MitochondriaExcellent two-photon absorption in the near-infrared region

These examples demonstrate that the 1-ethylpyridinium core of this compound serves as a foundational structure that, with appropriate functionalization, can be developed into sophisticated probes for real-time observation of biological processes. nih.govnih.gov

Probes for Specific Ion Recognition

The development of chemical sensors for specific ions is a critical area of research. The selectivity of a probe can be precisely controlled through the chemical design of its ion recognition site. The amino group on the this compound molecule represents a potential binding site for metal ions.

The principle of modulating ion specificity has been demonstrated in other systems. For example, silver nanoclusters (AgNCs), which typically recognize mercury ions (Hg²⁺), can be modified to selectively detect copper ions (Cu²⁺). nih.govnih.gov This change in specificity is achieved by passivating the nanoclusters with glutathione (GSH), a ligand that forms a specific chelation complex with Cu²⁺, leading to a measurable change in the fluorescence and color of the AgNCs. nih.govnih.gov This strategy of using functional ligands to dictate ion recognition highlights the potential of the amino group in this compound. This group could serve as a coordination site, allowing for the design of a selective sensor where ion binding would perturb the electronic properties of the pyridinium ring, resulting in a detectable optical or electrochemical signal.

Electrochemical Applications and Ionic Conduction

Pyridinium-based ionic liquids are widely studied for electrochemical applications due to their favorable properties, including wide electrochemical potential windows, thermal stability, and moderate ionic conductivity. researchgate.net The compound 1-Aminopyridinium iodide, a close structural analog to this compound, has been identified as a precursor for preparing room-temperature ionic liquids (RTILs).

Ionic Liquid CationAnionTypical Room Temp. ConductivityKey Property
N-propyl-3-methylpyridiniumbis(trifluoromethylsulfonyl)imide [NTf2]~1-2 mS/cmHydrophobic, air and water stable
N-hexyl-4-methylpyridiniumbis(trifluoromethylsulfonyl)imide [NTf2]Lower than propyl derivativeIncreased alkyl chain length increases viscosity
1-AminopyridiniumIodide [I]Data not specified, precursor to RTILsPotential electrolyte component

Note: Conductivity values are approximate and depend heavily on temperature and purity. researchgate.net

Q & A

Q. What are the standard synthesis protocols for 2-amino-1-ethylpyridinium iodide, and how can reaction efficiency be validated?

The compound is typically synthesized by refluxing equimolar amounts of aminopyridine (e.g., 2-aminopyridine) and ethyl iodide in methanol at 50–60°C for 2 hours . Key steps include:

  • Molar ratio optimization : Ensuring a 1:1 ratio of aminopyridine to alkyl halide to minimize unreacted starting materials.
  • Purification : Recrystallization from methanol or ethanol to isolate the product.
  • Validation : Yield calculation via gravimetric analysis, supported by NMR (δ 8.5–9.0 ppm for pyridinium protons) and FTIR (N–H stretching at ~3300 cm⁻¹) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : Use DMSO-d₆ or CDCl₃ as solvents. Pyridinium protons appear as distinct downfield signals (δ 8.5–9.5 ppm), while ethyl group protons resonate at δ 1.2–1.5 ppm (triplet) and δ 4.0–4.5 ppm (quartet) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak ([M]⁺ expected at m/z 236.05) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Q. What safety protocols and storage conditions are critical for handling this compound?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential iodide vapor release .
  • Storage : Refrigerate at 2–8°C in airtight, light-resistant containers to prevent decomposition .
  • Waste disposal : Neutralize with sodium thiosulfate before disposal to mitigate iodide toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation during synthesis?

  • Temperature control : Excessive heat (>60°C) may degrade the pyridinium ring; use controlled reflux with a condenser .
  • Solvent selection : Methanol is optimal for solubility, but acetonitrile may reduce side reactions (e.g., N-alkylation of the amino group) .
  • Catalysts : Introduce triethylamine (0.5 eq) to scavenge HI, shifting equilibrium toward product formation .
  • Byproduct analysis : Use TLC (silica gel, ethyl acetate/methanol 4:1) to monitor reaction progress and isolate impurities .

Q. What challenges arise in structural elucidation via X-ray crystallography, and how can they be resolved?

  • Crystal growth : Slow evaporation from methanol/ethanol mixtures at 4°C improves crystal quality.
  • Diffraction limitations : Powder XRD data may lack resolution due to overlapping reflections (e.g., tetragonal vs. monoclinic systems). Single-crystal XRD is preferred, with data collection at 100 K to reduce thermal motion artifacts .
  • Data interpretation : Use software like OLEX2 to resolve ambiguities in hydrogen bonding (e.g., N–H⋯I interactions) .

Q. How should researchers reconcile contradictions in spectroscopic data or unexpected reactivity?

  • Case study—unexpected NMR splitting : If ethyl group protons show abnormal splitting, consider steric hindrance from the amino group or solvent polarity effects. Deuterated DMSO may stabilize charge distribution, altering splitting patterns .
  • Reactivity anomalies : If the compound exhibits atypical nucleophilicity (e.g., in SN2 reactions), evaluate the electronic effects of the pyridinium ring using DFT calculations (e.g., B3LYP/6-31G* level) to map charge distribution .
  • Validation : Cross-reference with literature on analogous compounds (e.g., 1-methylpyridinium iodide) to identify systemic trends .

Methodological Considerations

  • Experimental design : Use a PICO(T) framework to structure hypotheses, e.g., "In solvent systems (P), does methanol (I) compared to acetonitrile (C) improve yield (O) during reflux (T)?" .
  • Data analysis : Apply statistical tools (e.g., ANOVA for yield comparisons) and error propagation models for titration-based purity assays .
  • Literature review : Prioritize peer-reviewed journals (e.g., Tetrahedron Letters, Bioorganic and Medicinal Chemistry Letters) over vendor databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.